2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

2-Chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone (CAS 24301-64-2; molecular formula C₁₁H₉ClN₂O; molecular weight 220.65 g/mol) is a heterocyclic pyrazole derivative bearing a reactive chloroacetyl moiety at the 3-position and a phenyl substituent at the 4-position of the pyrazole ring. It is also indexed under the systematic name Ketone, chloromethyl 4-phenylpyrazol-3-yl (8CI) and the synonym 3-Chloracetyl-4-Phenylpyrazol.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 24301-64-2
Cat. No. B15207708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone
CAS24301-64-2
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)C(=O)CCl
InChIInChI=1S/C11H9ClN2O/c12-6-10(15)11-9(7-13-14-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
InChIKeyZHMWVQWXPABQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone (CAS 24301-64-2): Chemical Class, Identity, and Core Structural Features


2-Chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone (CAS 24301-64-2; molecular formula C₁₁H₉ClN₂O; molecular weight 220.65 g/mol) is a heterocyclic pyrazole derivative bearing a reactive chloroacetyl moiety at the 3-position and a phenyl substituent at the 4-position of the pyrazole ring . It is also indexed under the systematic name Ketone, chloromethyl 4-phenylpyrazol-3-yl (8CI) and the synonym 3-Chloracetyl-4-Phenylpyrazol [1]. The compound belongs to the broader class of chloroacetylated pyrazoles, a family recognized for their versatility as synthetic intermediates in medicinal chemistry and agrochemical research [2].

Why In-Class Pyrazole Ethanones Cannot Be Interchanged with 2-Chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone


The chloroacetyl group at the pyrazole 3-position is the primary reactivity handle that distinguishes this compound from non-halogenated analogs such as 1-(4-phenyl-1H-pyrazol-3-yl)ethanone (CAS 21031-25-4) . Simple pyrazole ethanones lacking the α-chloro substituent exhibit significantly reduced electrophilicity toward nucleophiles (amines, thiols, alkoxides), limiting their utility as building blocks for diversification libraries [1]. Conversely, regioisomers such as 4-(chloromethyl)-3-phenyl-1H-pyrazole place the chloromethyl group on a different ring carbon, altering the geometry of subsequent substitution products and often leading to divergent biological activity profiles [2]. Consequently, substituting a generic pyrazole ethanone or a regioisomeric chloromethyl pyrazole for this specific 3-chloroacetyl-4-phenylpyrazole architecture will result in different downstream conjugate structures and, in many cases, a complete loss of the intended pharmacological or physicochemical properties.

Quantitative Differentiation Evidence: 2-Chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone Versus Closest Analogs


Electrophilic Reactivity Advantage: Chloroacetyl vs. Acetyl at the Pyrazole 3-Position

The chloroacetyl carbonyl in 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone is substantially more electrophilic than the acetyl carbonyl in its direct non-halogenated analog 1-(4-phenyl-1H-pyrazol-3-yl)ethanone (CAS 21031-25-4). This is evidenced by Hammett substituent constants: the –CH₂Cl group (σₘ ≈ 0.11) exerts a greater electron-withdrawing inductive effect than –CH₃ (σₘ ≈ –0.07), polarizing the adjacent carbonyl and facilitating nucleophilic attack at rates typically 5- to 20-fold faster under identical conditions (class-level inference from acylation kinetics of α-halo vs. α-alkyl ketones) [1]. The target compound enables direct S_N2 displacement of chloride by amines, thiolates, and alkoxides without requiring pre-activation steps, whereas the non-chlorinated analog requires conversion to a more reactive intermediate before analogous transformations [2].

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

Lipophilicity Differentiation: 4-Phenyl vs. Unsubstituted Pyrazole Chloroacetyl Derivatives

The 4-phenyl substituent on the pyrazole ring significantly increases compound lipophilicity compared to the unsubstituted analog 2-chloro-1-(1H-pyrazol-1-yl)ethanone. Based on fragment-based logP calculations (CLOGP method), the phenyl group contributes approximately +1.9 to the partition coefficient relative to a hydrogen atom. Predicted logP for the target compound is approximately 2.5–2.8, whereas 2-chloro-1-(1H-pyrazol-1-yl)ethanone has a predicted logP of approximately 0.6–0.9 [1]. This difference of ~1.9 logP units corresponds to a roughly 80-fold higher partition into octanol over water, which has direct implications for membrane permeability, protein binding, and pharmacokinetic behavior [2].

Physicochemical Profiling Drug Design LogP Optimization

Regiochemical Precision: 3-Chloroacetyl-4-phenyl vs. 4-(Chloromethyl)-3-phenyl Pyrazole Isomers Yield Distinct Substitution Products

The target compound places the chloroacetyl group at the pyrazole 3-position with the phenyl at the 4-position, whereas the regioisomer 4-(chloromethyl)-3-phenyl-1H-pyrazole (CAS not listed as direct comparator) carries the chloromethyl on the 4-position and phenyl on the 3-position. This positional swap produces fundamentally different vectors for subsequent derivatization: nucleophilic displacement on the target compound extends functionality from the 3-position carbonyl, whereas displacement on the regioisomer extends from the 4-methylene [1]. In SAR campaigns, these regioisomers have been shown to yield non-interchangeable biological outcomes; for example, in a series of pyrazole-based FabH inhibitors, the position of the acyl group relative to the phenyl ring was critical for enzyme inhibition, with regioisomeric pairs showing >10-fold differences in IC₅₀ values [2].

Regioselective Synthesis Isomer Purity Structure-Activity Relationships

Antimicrobial Potential of Chloroacetyl Pyrazoles: SAR Evidence for the Chloroacetyl Moiety's Contribution to Antibacterial Activity

Within the pyrazole class, the presence of a chloroacetyl substituent has been correlated with enhanced antibacterial activity. In a study evaluating pyrazole imines and azetidinone derivatives synthesized via chloroacetyl intermediates, compounds retaining the chloroacetyl-derived motif showed moderate to good antibacterial activity against S. aureus, B. subtilis, E. coli, and S. typhi, with zones of inhibition ranging from 12–24 mm at 100 μg/mL in agar diffusion assays [1]. While direct MIC data for 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone itself are not reported in peer-reviewed literature, SAR analysis from related series emphasizes that the 2-chloroacetyl group enhances antitubercular and antibacterial potency compared to acetyl or benzoyl congeners [2]. In one study, chloroacetyl-containing pyrazole derivatives exhibited MIC values as low as 12.5 μg/mL against Gram-positive and Gram-negative strains, whereas the corresponding non-chlorinated acetyl analogs were inactive at comparable concentrations [3].

Antimicrobial Screening Antibacterial SAR Minimum Inhibitory Concentration

Optimal Research and Industrial Application Scenarios for 2-Chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone


Diversification of Pyrazole-Based Compound Libraries via Nucleophilic Substitution at the Chloroacetyl Handle

The electrophilic chloroacetyl group serves as a primary diversification point for constructing libraries of 3-substituted pyrazole derivatives. Researchers can react the compound with primary or secondary amines, thiols, or alkoxides to generate amide, thioether, or ether-linked conjugates in a single synthetic step [1]. This capability is directly supported by the compound's enhanced electrophilicity relative to non-chlorinated acetyl analogs (Evidence Item 1), enabling efficient parallel synthesis without pre-activation.

Synthesis of Antibacterial Pyrazole Leads with the Chloroacetyl Warhead

Given the established SAR linking chloroacetyl substitution to antibacterial activity in the pyrazole class (Evidence Item 4), 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone is a logical starting material for antibacterial hit-finding campaigns. The compound can be screened directly or further elaborated into imine, hydrazone, or heterocycle-fused derivatives that have shown MIC values as low as 12.5 μg/mL against Gram-positive and Gram-negative pathogens [2].

Agrochemical Intermediate for Herbicide and Fungicide Development Programs

Chloroacetyl-substituted pyrazoles have precedent as intermediates in the synthesis of herbicidal and fungicidal agents, as documented in patents covering N-phenylpyrazole derivatives with pesticidal activity [3]. The target compound's 4-phenyl group confers the lipophilicity (ΔlogP ≈ +1.9 vs. unsubstituted analogs; Evidence Item 2) needed for foliar uptake and cuticular penetration in agrochemical applications.

Physicochemical Probe for Evaluating Lipophilicity-Driven Membrane Permeability in Pyrazole Series

The compound's predicted logP of ~2.5–2.8 (Evidence Item 2) places it in a favorable range for passive membrane permeability according to Lipinski guidelines. It can serve as a reference compound in permeability assays (PAMPA, Caco-2) to benchmark the effect of 4-phenyl substitution on pyrazole transport properties, enabling rational optimization of related lead series where cellular penetration is a limiting factor.

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